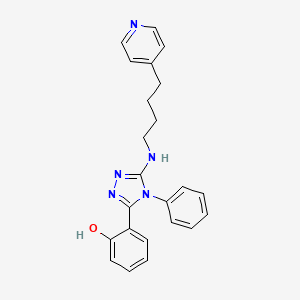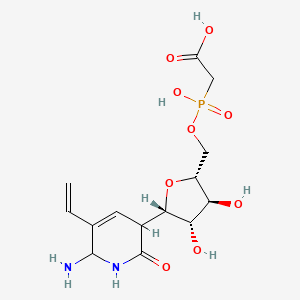
Silver cyclamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver cyclamate is a coordination compound formed by the interaction of silver ions with cyclamate ions. Cyclamate, a derivative of cyclohexylamine, is commonly used as an artificial sweetener. When combined with silver, the resulting compound exhibits unique properties that have garnered interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver cyclamate can be synthesized by reacting sodium cyclamate with silver nitrate. The reaction typically occurs in an aqueous medium, where the silver ions from silver nitrate replace the sodium ions in sodium cyclamate, forming this compound. The reaction can be represented as follows: [ \text{Na(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{AgNO}_3 \rightarrow \text{Ag(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{NaNO}_3 ]
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Silver cyclamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other by-products.
Reduction: The compound can be reduced back to its constituent ions under certain conditions.
Substitution: Silver ions in this compound can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silver oxide and cyclamate derivatives.
Reduction: Silver metal and cyclamate ions.
Substitution: New metal-cyclamate complexes
Applications De Recherche Scientifique
Silver cyclamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in wound dressings and antimicrobial coatings.
Industry: Utilized in the development of sensors and other analytical devices .
Mécanisme D'action
The mechanism by which silver cyclamate exerts its effects is primarily through the release of silver ions. These ions interact with bacterial cell membranes, disrupting their structure and function, leading to cell death. The molecular targets include proteins and enzymes essential for bacterial survival. The pathways involved are primarily related to oxidative stress and membrane integrity .
Comparaison Avec Des Composés Similaires
Sodium Cyclamate: A common artificial sweetener, less potent than silver cyclamate in terms of antimicrobial properties.
Silver Nitrate: A well-known antimicrobial agent, but lacks the sweetening properties of this compound.
Silver Sulfadiazine: Used in burn treatments, similar antimicrobial properties but different chemical structure.
Uniqueness: this compound combines the antimicrobial properties of silver with the sweetening properties of cyclamate, making it unique among similar compounds. Its dual functionality allows for diverse applications in both medical and industrial fields .
Propriétés
Numéro CAS |
54005-61-7 |
|---|---|
Formule moléculaire |
C6H12AgNO3S |
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
silver;N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S.Ag/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
AJVTWWKCZSXDMP-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)









